
1-(Benzyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butoxycarbonyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.
Attachment of the fluorophenyl group: This can be done via a nucleophilic substitution reaction.
Final coupling and deprotection steps: These steps involve the coupling of the intermediate with the desired carboxylic acid and subsequent deprotection of the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Mecanismo De Acción
The mechanism of action of 5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Fluorophenyl derivatives: Compounds with a fluorophenyl group can have similar reactivity and applications, but their overall properties depend on the rest of the molecule.
Uniqueness
What sets 5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of the tert-butoxycarbonyl group, for example, provides a protective function that can be selectively removed under specific conditions, allowing for further functionalization.
Propiedades
Fórmula molecular |
C21H28N2O2 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-(4-benzylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C21H28N2O2/c24-21(18-25-17-20-9-5-2-6-10-20)16-23-13-11-22(12-14-23)15-19-7-3-1-4-8-19/h1-10,21,24H,11-18H2 |
Clave InChI |
IFELFPSTWKRDLF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)CC(COCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


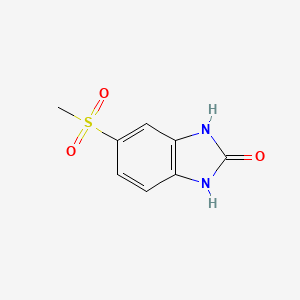

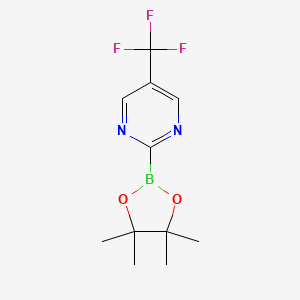
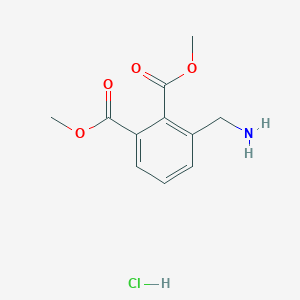
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)

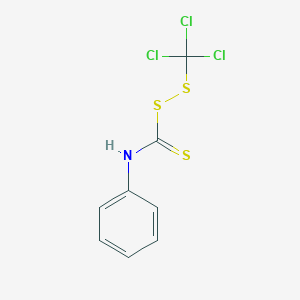
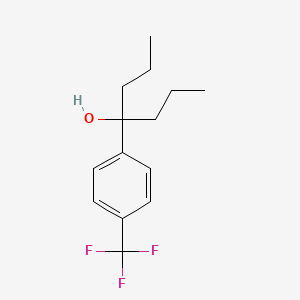
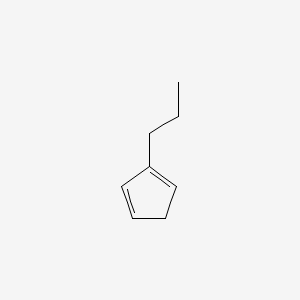
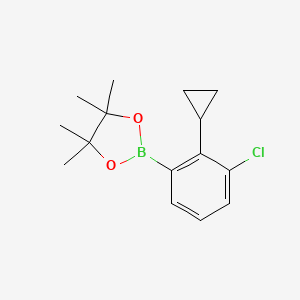

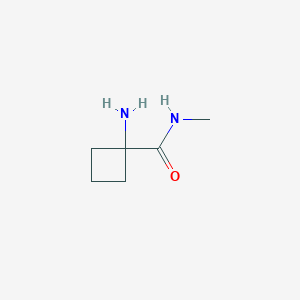

![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
